CGP 57380 - 522629-08-9

CGP 57380

Catalog Number: EVT-263959
CAS Number: 522629-08-9
Molecular Formula: C11H9FN6
Molecular Weight: 244.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGP 57380 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1). [, , , , , , , , , , , , , ] MNKs, including MNK1 and MNK2, are downstream kinases in the MAPK signaling pathway, primarily known for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). [, , , , ] This phosphorylation event is implicated in the regulation of protein synthesis, particularly for a subset of mRNAs involved in cell growth, proliferation, and survival. [, , , ] Due to the crucial role of MNK1 in these cellular processes, CGP 57380 has emerged as a valuable tool for studying MNK1's function in various biological contexts and for exploring its therapeutic potential in diseases like cancer. [, , , , , , , , , , , , , ]

Future Directions
  • Clinical trials: Based on the promising preclinical data, further research is warranted to investigate the safety and efficacy of CGP 57380 in clinical trials for various cancer types. [, ]

  • Structure-activity relationship (SAR) studies: Conducting further SAR studies on CGP 57380 analogs can lead to the development of more potent and selective MNK1 inhibitors with improved pharmacological properties. []

Source and Classification

CGP 57380 was developed as part of a series of compounds aimed at inhibiting specific kinases involved in cellular signaling. It is classified as a kinase inhibitor with a particular focus on MNK1, which plays a crucial role in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulator of mRNA translation. The compound is identified by its CAS number 522629-08-9 and has been referenced in various studies highlighting its potential therapeutic applications, especially in cancer research and inflammatory diseases .

Synthesis Analysis

The synthesis of CGP 57380 involves several steps that typically include the construction of the core structure followed by modifications to enhance selectivity and potency. While specific proprietary methods may not be publicly available, general approaches to synthesizing kinase inhibitors include:

  1. Starting Materials: Commonly derived from commercially available chemicals.
  2. Reactions: Utilization of coupling reactions, often involving amine and carboxylic acid derivatives.
  3. Purification: Techniques such as chromatography are employed to isolate the final product.
  4. Characterization: The synthesized compound is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis parameters such as temperature, reaction time, and solvent choice can significantly affect the yield and purity of CGP 57380.

Molecular Structure Analysis

CGP 57380 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C17_{17}H19_{19}N5_{5}O, with a molecular weight of approximately 313.37 g/mol.

Structural Features

  • Core Structure: The compound features a pyrimidine ring system that is essential for its interaction with MNK1.
  • Functional Groups: Presence of nitrogen-containing groups that enhance binding affinity to the target kinase.
  • 3D Configuration: The spatial arrangement of atoms allows optimal interaction with the active site of MNK1.

Crystallographic studies or computational modeling can provide insights into how CGP 57380 fits within the active site of MNK1, influencing its inhibitory action.

Chemical Reactions Analysis

CGP 57380 primarily participates in biochemical reactions where it inhibits MNK1 activity. This inhibition leads to decreased phosphorylation of eIF4E, affecting downstream processes such as protein synthesis.

Key Reactions

  • Inhibition Mechanism: CGP 57380 binds to the active site of MNK1, preventing substrate access and subsequent phosphorylation.
  • Impact on Cellular Signaling: By inhibiting MNK1, CGP 57380 alters the translation initiation process, particularly affecting mRNAs with complex secondary structures.

Quantitative analyses often measure the IC50_{50} value for CGP 57380 against MNK1, which is reported to be around 2.2 μM .

Mechanism of Action

The mechanism of action for CGP 57380 centers on its role as an MNK1 inhibitor:

  1. Binding Affinity: CGP 57380 selectively binds to MNK1, leading to competitive inhibition.
  2. Phosphorylation Inhibition: The compound effectively reduces the phosphorylation levels of eIF4E in response to various stimuli such as growth factors and cytokines.
  3. Downstream Effects: This inhibition results in reduced protein synthesis and affects cellular responses to stress and inflammation.

Studies have demonstrated that treatment with CGP 57380 leads to significant decreases in pro-inflammatory cytokines in macrophages, highlighting its potential therapeutic implications .

Physical and Chemical Properties Analysis

CGP 57380 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values can influence solubility and bioavailability; these values are critical for understanding how the compound behaves in biological systems.

These properties are essential for determining optimal conditions for laboratory use and potential therapeutic applications.

Applications

CGP 57380 has several scientific applications:

  • Cancer Research: As an inhibitor of MNK1, it is used to study mechanisms involved in tumorigenesis and apoptosis in cancer cells.
  • Inflammatory Diseases: Its ability to modulate cytokine production makes it valuable for research into treatments for inflammatory conditions.
  • Signal Transduction Studies: Researchers utilize CGP 57380 to dissect pathways involving eIF4E phosphorylation and its implications for protein synthesis regulation.
Introduction to MNK1 as a Therapeutic Target in Oncogenic Signaling

Role of MAPK-Interacting Kinases (MNKs) in Eukaryotic Translation Regulation

MNKs exert their primary physiological function through the precise regulation of mRNA translation, a process fundamental to cancer cell proliferation, survival, and adaptation. The most extensively characterized substrate of MNKs is eukaryotic initiation factor 4E (eIF4E), phosphorylated exclusively at Ser209 by both MNK1 and MNK2 [3] [7]. This phosphorylation event, while reducing eIF4E's affinity for the 5' mRNA cap structure, paradoxically enhances the assembly of the eIF4F translation initiation complex (comprising eIF4E, eIF4G, and eIF4A) and promotes its RNA-unwinding activity [3]. Crucially, MNK-mediated eIF4E phosphorylation exhibits mRNA selectivity, preferentially affecting transcripts containing complex 5' untranslated regions (UTRs) with secondary structures like hairpins [3]. These structurally complex 5' UTRs are overrepresented in mRNAs encoding oncoproteins (e.g., VEGF, c-MYC, Cyclin D1, BCL-2, MCL-1), survival factors, and proteins involved in metastasis and angiogenesis. Consequently, MNK activity dysregulates the cellular translatome, shifting protein synthesis towards malignancy-associated proteins. Mechanistically, MNK1 binds directly to the scaffold protein eIF4G, positioning it optimally to phosphorylate eIF4E within the eIF4F complex. Inhibition studies using the MNK inhibitor CGP 57380 demonstrate that blocking MNK activity selectively impairs translation of capped, hairpin-containing mRNAs without affecting mRNAs with simpler 5' UTRs [3]. Beyond eIF4E, MNKs phosphorylate other substrates influencing RNA metabolism, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and the polypyrimidine tract-binding protein-associated splicing factor (PSF), linking MNK signaling to mRNA splicing, stability, and nucleocytoplasmic transport [1] [7].

MNK1/eIF4E Axis in Tumorigenesis and Therapy Resistance

Phosphorylation of eIF4E (p-eIF4E) by MNKs is not merely a biochemical event but a critical driver of oncogenesis and treatment failure. Elevated p-eIF4E levels correlate strongly with advanced tumor stage, metastasis, and poor prognosis across diverse cancers, including leukemia, melanoma, breast, and prostate cancer [1] [4] [8]. In acute myeloid leukemia (AML), higher nuclear p-eIF4E in patient samples is associated with increased tumor burden and inferior clinical outcomes [1]. The MNK/eIF4E axis contributes to malignant progression through multifaceted mechanisms:

  • Metabolic Reprogramming & Proliferation: Enhanced translation of oncogenic mRNAs fuels uncontrolled cell growth and division.
  • Metastasis and Phenotype Switching: The axis regulates proteins critical for invasion and epithelial-mesenchymal transition. For instance, MNK inhibition impairs melanoma phenotype switching (from proliferative to invasive states) by reducing the translation of key effectors like NGFR (nerve growth factor receptor) [4].
  • Therapy Resistance: The MNK/eIF4E axis is a major mediator of resistance to both chemotherapy and targeted therapies. In leukemia models, MNK inhibition sensitizes chemotherapy-resistant cells [1]. Similarly, resistance to BRAF inhibitors (e.g., vemurafenib) in melanoma often involves MAPK pathway reactivation, sustaining MNK activity and pro-survival protein synthesis [8].
  • Immune Evasion: Phospho-eIF4E deficiency or MNK inhibition reprograms the tumor microenvironment. In melanoma, it increases tumor cell immunogenicity (e.g., melanocytic antigen expression), decreases immunosuppressive factors and PD-L1 expression on dendritic cells and myeloid-derived suppressor cells (MDSCs), and enhances CD8+ T-cell infiltration [4]. This reversal of immune suppression is crucial for overcoming resistance to immunotherapy.

A novel connection exists between MNK signaling and the metastasis suppressor N-myc downstream regulated gene 1 (NDRG1). MNK inhibition (e.g., with CGP 57380 or MNK-I1) increases both NDRG1 mRNA and protein levels in breast cancer cells and decreases NDRG1 phosphorylation, specifically implicating MNK1 in this regulation [5] [9]. As NDRG1 inhibits cell migration and metastasis, its suppression by active MNK signaling provides a direct mechanistic link to cancer progression. Furthermore, crosstalk exists between MNK1 and the NDRG1 kinase SGK1, where SGK1 phosphorylates MNK1 at a conserved site, repressing its activity, adding complexity to the network regulating metastasis [5] [9].

Table 2: Mechanisms of MNK1/eIF4E Axis in Cancer Pathogenesis and Therapy Resistance

MechanismConsequencesEvidence
Oncogenic Protein SynthesisEnhanced translation of mRNAs encoding pro-growth/survival proteins (c-MYC, Cyclin D1, BCL-2, MCL-1, VEGF)Preferential translation of capped/hairpin-containing mRNAs inhibited by CGP 57380 [3] [8]
Metastasis & Phenotype SwitchingIncreased cell migration, invasion, and plasticity (e.g., melanoma invasive state)↓NGFR translation upon MNK inhibition [4]; ↓NDRG1 expression/activity via MNK1 [5] [9]
Chemotherapy/Targeted Therapy ResistanceSurvival of cells exposed to cytotoxic drugs or kinase inhibitorsMNKi sensitizes chemo-resistant leukemia cells [1]; Persistence of MNK signaling post-BRAFi in melanoma [8]
Immune SuppressionReduced tumor antigen expression; Increased PD-L1; Immunosuppressive cytokine milieu; Exclusion of cytotoxic T cells↑Antigen presentation; ↓PD-L1 on DCs/MDSCs; ↑CD8+ T cell infiltration with MNK inhibition [4]
StemnessMaintenance of leukemia stem cell (LSC) functionCGP 57380 extinguishes LSC serial transplantability [6] [10]

Rationale for Pharmacological Inhibition of MNK1 in Cancer

The compelling biological role of the MNK/eIF4E axis in cancer pathogenesis is matched by strong therapeutic rationale for its pharmacological inhibition. Several key factors make MNK1 an attractive target:

  • Dispensability in Normal Physiology: Genetic studies reveal that mice lacking both MNK1 and MNK2 develop normally and are viable and fertile [4] [7]. This suggests that chronic pharmacological inhibition of MNKs may be tolerated with manageable on-target toxicity, focusing the therapeutic effect on cancer cells dependent on this pathway.
  • Convergence Point for Oncogenic Pathways: MNKs integrate signals from multiple frequently dysregulated pathways in cancer (RAS/RAF/MEK/ERK, p38). Inhibiting MNKs could therefore counteract the output of diverse upstream oncogenic drivers.
  • Overcoming Therapy Resistance: As a key mediator of resistance to chemotherapy, targeted therapy (e.g., BRAF, FLT3 inhibitors), and possibly immunotherapy, MNK inhibition offers a strategy to resensitize resistant tumors. Combining MNK inhibitors with established therapies is a major focus of preclinical research [1] [8].
  • Synergy with Immunotherapy: MNK inhibition promotes tumor cell antigen presentation and reprograms the immunosuppressive tumor microenvironment into a more immunostimulatory state. This provides a strong rationale for combining MNK inhibitors with immune checkpoint blockers (e.g., anti-PD-1/PD-L1). Preclinically, this combination enhances CD8+ T cell infiltration, including stem-like TCF1+PD-1+CD8+ T cells essential for durable responses, and demonstrates efficacy across melanoma models regardless of genomic subtype [4].
  • Broad Applicability: Aberrant MNK/eIF4E signaling is observed across diverse cancer types (hematological malignancies, melanoma, breast, prostate, lung), suggesting potential wide utility for MNK inhibitors beyond specific molecular subsets [1] [4] [5].

CGP 57380 exemplifies the pharmacological approach to MNK inhibition. Identified as a cell-permeable pyrazolo-pyrimidine compound, it selectively inhibits MNK1 with an IC50 of 2.2 μM in cell-free assays [6] [10]. It shows excellent kinase selectivity, exhibiting no significant inhibitory activity against a panel of related kinases including p38, JNK1, ERK1/2, PKC, or c-Src-like kinases at concentrations effective for MNK1 inhibition [6] [10]. This specificity is crucial for interpreting its cellular effects as primarily MNK-mediated. In cellular contexts, CGP 57380 effectively suppresses eIF4E phosphorylation at Ser209 (cellular IC50 ~3 μM) and demonstrates anti-tumor activity in various models. It inhibits proliferation of leukemia cell lines (e.g., MV4-11 GI50 = 4.88 μM; MOLM-13 GI50 = 8.81-9.88 μM), prevents leukemia stem cell (LSC) function in chronic myeloid leukemia (CML) models, and impairs critical oncogenic processes like angiogenesis and cell migration [6] [10]. While CGP 57380 served as a valuable tool compound, its development paved the way for more potent and clinically optimized MNK inhibitors currently under investigation.

Table 3: Cellular Effects of CGP 57380 in Preclinical Cancer Models

Cancer TypeCell Line/ModelKey Effect(s) of CGP 57380Assay/ReadoutReference
LeukemiaMV4-11Growth Inhibition (GI50 = 4.88 μM)Resazurin assay (72h) [10]
MOLM-13Growth Inhibition (GI50 = 8.81-9.88 μM)Resazurin assay / Cell counting (72h) [6] [10]
BC CML ProgenitorsAbolished serial replating; Extinguished LSC transplantabilityIn vitro serial replating; In vivo serial transplantation [6] [10]
Solid CancersHEK293, VariousDephosphorylation of eIF4E (IC50 ~3 μM); ↑Cap-dependent translation (context-dependent)Western Blot; Reporter assays [3] [10]
Vascular Smooth Muscle↓Ang II-stimulated protein synthesis & hypertrophyProtein synthesis measurement; Cell size [10]
Breast CancerRegulation of NDRG1 expression/phosphorylationWestern Blot; RT-qPCR [5] [9]

Properties

CAS Number

522629-08-9

Product Name

CGP 57380

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

CGP 57380
CGP-57380
CGP57380

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.